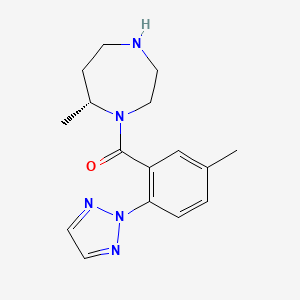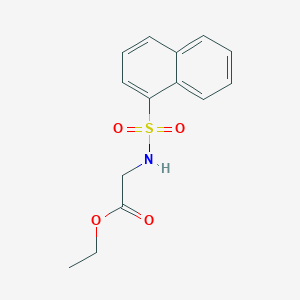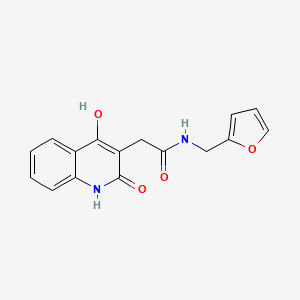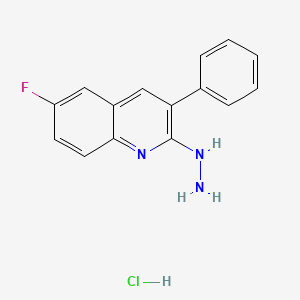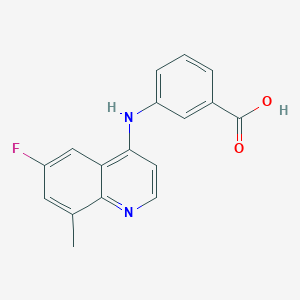
Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the naphthyridine core, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-fluorobenzoylacetate: Shares the fluorophenyl group but differs in the core structure.
1-Ethynyl-4-fluorobenzene: Contains a fluorophenyl group with an ethynyl substituent.
Ethyl (4-fluorobenzoyl)acetate: Similar in structure but lacks the naphthyridine core.
Uniqueness
Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate is unique due to its naphthyridine core, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H13FN2O2 |
|---|---|
Poids moléculaire |
296.29 g/mol |
Nom IUPAC |
ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C17H13FN2O2/c1-2-22-17(21)15-9-14(11-3-5-12(18)6-4-11)13-7-8-19-10-16(13)20-15/h3-10H,2H2,1H3 |
Clé InChI |
USFVGFGGCFPCNO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=C(C=CN=C2)C(=C1)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



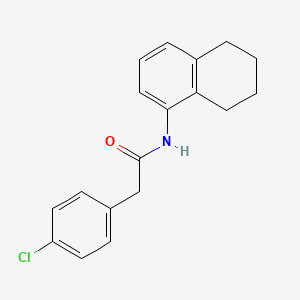
![3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine](/img/structure/B15062730.png)
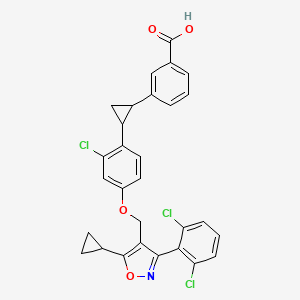
![[(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15062741.png)

![Tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15062770.png)
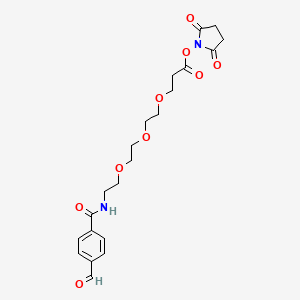
![N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine](/img/structure/B15062779.png)
